Butanamide,N,N'-1,2-phenylenebis[3-oxo-

Description

Contextualization of Bis(β-Ketoamide) Architectures in Contemporary Chemical Research

Bis(β-ketoamide)s are a class of compounds characterized by two β-ketoamide units integrated into a single molecular structure. These architectures are of considerable interest in modern organic chemistry due to the juxtaposition of multiple reactive sites, which imparts functional versatility. cymitquimica.comguidechem.com The β-ketoamide group itself is a privileged structure in medicinal chemistry and a valuable synthon in organic synthesis. mdpi.com

The presence of two such groups within one molecule allows for the formation of stable multidentate ligands capable of coordinating with a wide range of metal ions. Organic chelating agents containing the amide moiety have a strong capacity to form stable metal complexes, which can exhibit diverse biological and material properties. ijpcbs.com Research has demonstrated their application as crucial building blocks for stereoselective reactions and in the construction of complex heterocyclic systems. cymitquimica.com Furthermore, the development of synthetic methodologies, such as microwave-assisted synthesis, has facilitated the efficient production of bis(α-ketoamide) derivatives, a related class of compounds, highlighting the ongoing interest in these structural motifs. researchgate.net The ability of similar bis(β-diketonato) ligands to form both monomeric and dimeric complexes further underscores the structural diversity and potential applications of these systems in creating advanced materials, including those with specific magnetic properties. chemicalbook.com

Table 1: Applications of Bis(β-Ketoamide) Architectures in Chemical Research

| Field of Application | Description |

|---|---|

| Coordination Chemistry | Act as multidentate ligands to form stable complexes with various transition metals. These complexes are studied for their unique structural, electronic, and magnetic properties. cymitquimica.comijpcbs.com |

| Catalysis | Metal complexes derived from bis(β-ketoamide) ligands can serve as catalysts for a range of organic transformations, leveraging the tunable electronic environment of the metal center. |

| Pigment Synthesis | Serve as key intermediates or coupling components in the manufacture of high-performance organic pigments, particularly azo and metal-complex pigments. chemdad.comchemicalbook.com |

| Medicinal Chemistry | The β-ketoamide functional group is found in various biologically active compounds. Analogs have been explored for activities such as anti-diabetic effects. mdpi.comnih.gov |

| Materials Science | Used to construct metal-organic frameworks (MOFs) and other coordination polymers with potential applications in gas storage, separation, and sensing. |

Significance of 1,2-Phenylene Linkage in Bifunctional Organic Compounds

This pre-organization is particularly significant in coordination chemistry. The proximity of the two ketoamide groups, enforced by the ortho-positioning on the phenyl ring, makes the molecule an excellent tetradentate chelating agent. Upon deprotonation of the amide and enol protons, the four donor atoms (two nitrogen and two oxygen) are ideally positioned to coordinate with a single metal ion, forming a thermodynamically stable complex containing multiple chelate rings. This principle is utilized in the design of many well-known ligands, such as N,N'-bis(salicylidene)-1,2-phenylenediamine (salophene), where the 1,2-phenylenediamine backbone is crucial for creating potent metal-binding agents with applications in catalysis and medicine. nih.gov The nature of the linker dictates the "bite angle" of the ligand, which in turn influences the coordination geometry and subsequent properties of the resulting metal complex.

Table 2: Influence of Phenylene Linkage Position on Bifunctional Compound Properties

| Linkage Position | Common Name | Typical Geometric Influence | Potential Applications |

|---|---|---|---|

| 1,2- | ortho- | Constrains functional groups in close proximity, ideal for chelation with a single metal center. Promotes intramolecular interactions. | Chelating agents for catalysis, metal-complex pigments, molecular sensors. nih.gov |

| 1,3- | meta- | Provides an angular, divergent orientation. Less suitable for chelating a single metal but can be used to form coordination polymers or macrocycles. | Building blocks for supramolecular assemblies, angled linkers in MOFs. |

| 1,4- | para- | Creates a linear and rigid spacer between functional groups. Ideal for bridging two different metal centers or extending polymer chains. | Linkers for linear coordination polymers, intermediates for diarylide pigments. chemdad.comguidechem.com |

Overview of Research Trajectories for Butanamide, N,N'-1,2-phenylenebis[3-oxo-

While specific research on Butanamide, N,N'-1,2-phenylenebis[3-oxo- is not as extensively documented as its 1,4-phenylene isomer, its structure suggests clear and promising research directions based on the established chemistry of related compounds. The primary trajectories involve its synthesis, its comprehensive study as a coordination ligand, and the exploration of its applications, particularly in pigment manufacturing.

Synthesis: The most direct synthetic route involves the condensation reaction between 1,2-phenylenediamine and an acetoacetylating agent, such as ethyl acetoacetate (B1235776) or diketene (B1670635). This method is analogous to the synthesis of other N,N'-phenylenebis(acetoacetamide)s. chemicalbook.com The reaction typically proceeds by nucleophilic attack of the amine groups on the ester or diketene, followed by amide bond formation.

Coordination Chemistry: With two nitrogen and two oxygen donor atoms, the molecule is expected to function as a tetradentate N₂O₂ ligand. Research in this area would focus on synthesizing and characterizing its metal complexes with various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)). Characterization would involve techniques such as X-ray crystallography to determine the precise coordination geometry, as well as spectroscopic methods (IR, UV-Vis, NMR) and magnetic susceptibility measurements to probe the electronic structure and properties of the complexes. ijpcbs.comresearchgate.net The resulting neutral metal complexes are anticipated to be highly stable due to the chelate effect.

Applications: A significant research trajectory lies in the application of this compound as a pigment intermediate. The related 1,4-isomer is a well-known precursor for high-performance diarylide yellow pigments. chemdad.comchemicalbook.com Similarly, Butanamide, N,N'-1,2-phenylenebis[3-oxo- can act as a coupling component. Furthermore, its metal complexes could themselves be stable pigments, with colors depending on the coordinated metal ion and its geometry. This opens avenues for creating a series of novel metal-complex pigments with potentially high lightfastness and thermal stability.

Table 3: Physicochemical Properties of Butanamide, N,N'-1,2-phenylenebis[3-oxo-

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₄ |

| Molecular Weight | 276.29 g/mol |

| IUPAC Name | N,N'-(1,2-phenylene)bis(3-oxobutanamide) |

| Synonyms | N,N'-o-phenylenebis(acetoacetamide); 1,2-Bis(acetoacetamido)benzene |

| Predicted Donor Atoms | 2 x Amide Nitrogen, 2 x Enolic Oxygen |

| Ligand Type | Tetradentate (N₂O₂) |

Table 4: Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| Butanamide, N,N'-1,2-phenylenebis[3-oxo- |

| 1,2-phenylenediamine |

| N,N'-bis(salicylidene)-1,2-phenylenediamine (salophene) |

| Ethyl acetoacetate |

| Diketene |

| Copper(II) |

| Nickel(II) |

| Cobalt(II) |

| Zinc(II) |

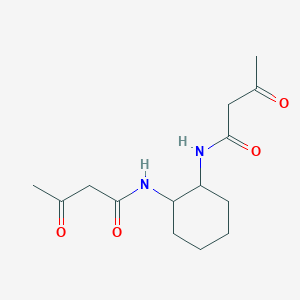

Structure

3D Structure

Properties

Molecular Formula |

C14H22N2O4 |

|---|---|

Molecular Weight |

282.34 g/mol |

IUPAC Name |

3-oxo-N-[2-(3-oxobutanoylamino)cyclohexyl]butanamide |

InChI |

InChI=1S/C14H22N2O4/c1-9(17)7-13(19)15-11-5-3-4-6-12(11)16-14(20)8-10(2)18/h11-12H,3-8H2,1-2H3,(H,15,19)(H,16,20) |

InChI Key |

HDTJSSDBVGFAIH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)NC1CCCCC1NC(=O)CC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Butanamide,n,n 1,2 Phenylenebis 3 Oxo

Established Synthetic Routes for Bis(3-oxobutanamides)

The most common and direct approach to synthesizing this class of compounds involves the acylation of an aromatic diamine. This route is valued for its straightforwardness and use of readily available starting materials.

The principal synthetic route to Butanamide, N,N'-1,2-phenylenebis[3-oxo- is the double condensation reaction between 1,2-phenylenediamine and two equivalents of an acetoacetic acid derivative. Commonly used derivatives include esters such as ethyl acetoacetate (B1235776) or tert-butyl acetoacetate. chemicalbook.com The reaction proceeds via nucleophilic acyl substitution, where the amine groups of the 1,2-phenylenediamine attack the electrophilic carbonyl carbon of the ester group in the acetoacetic acid derivative. This process results in the formation of two new amide bonds and the elimination of a small molecule byproduct, typically an alcohol (ethanol from ethyl acetoacetate) or tert-butanol (B103910).

A representative reaction involves heating a solution of the acetoacetic acid ester in a high-boiling point solvent, such as xylene, to temperatures around 140°C. chemicalbook.com A solution of 1,2-phenylenediamine is then added gradually. The elevated temperature is crucial to drive the reaction towards completion, often by facilitating the removal of the alcohol byproduct through distillation. chemicalbook.com Upon completion, the product often precipitates from the reaction mixture upon cooling or after partial removal of the solvent. chemicalbook.com

The efficiency and yield of the synthesis are highly dependent on the reaction conditions. Optimization of these parameters is key to achieving high yields and purity while minimizing side reactions, such as the formation of benzimidazoles from intramolecular cyclization. rsc.orgresearchgate.net

Temperature: High temperatures, often at the reflux point of the chosen solvent, are generally required to overcome the activation energy of the reaction and to drive the equilibrium forward by removing the volatile alcohol byproduct. chemicalbook.com For instance, temperatures of 140°C have been shown to be effective. chemicalbook.com However, excessively high temperatures can lead to thermal degradation or unwanted side products.

Solvents: The choice of solvent is critical. High-boiling aromatic hydrocarbons like toluene (B28343) or xylenes (B1142099) are frequently used as they allow for the necessary high reaction temperatures and are relatively inert. chemicalbook.com Performing the reaction in the absence of a solvent (neat conditions) is also a possibility, though it may result in a solid-state reaction that can be difficult to manage. researchgate.netresearchgate.net

Catalysis: While the reaction can proceed without a catalyst, particularly at high temperatures, the use of acid or base catalysts can influence the reaction rate. researchgate.net Acid catalysts can protonate the carbonyl oxygen of the acetoacetate ester, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the diamine. Base catalysts, conversely, can deprotonate the amine, increasing its nucleophilicity. In many reported procedures for analogous compounds, the reaction is performed under catalyst-free conditions. chemicalbook.comnih.gov

| Parameter | Condition | Effect on Reaction | Reference |

|---|---|---|---|

| Temperature | Low (~RT) | Very slow or no reaction. | researchgate.net |

| Temperature | High (~140-150°C) | Increased reaction rate; facilitates byproduct removal. | chemicalbook.comresearchgate.net |

| Solvent | High-boiling, inert (e.g., Xylene) | Allows for high temperatures; good solubility of reactants. | chemicalbook.com |

| Solvent | Solvent-free | Environmentally friendly ("green"), but can lead to purification challenges. | beilstein-journals.org |

| Catalyst | None | Reaction proceeds at high temperature; avoids catalyst contamination. | chemicalbook.com |

| Catalyst | Acid (e.g., Acetic Acid) | Can increase the rate by activating the electrophile. | researchgate.net |

Novel Approaches and Catalyst Development in Butanamide Synthesis

While the traditional condensation method is robust, research continues to explore novel synthetic strategies that offer greater control, efficiency, and sustainability.

Chemoselectivity in this synthesis refers to the preferential reaction of the amine groups with the acetoacetic ester over other potential reactions. A primary competing pathway is the intramolecular condensation of a mono-acylated intermediate to form a seven-membered diazepine (B8756704) ring or, more commonly, reaction with trace impurities (like formic acid) to form benzimidazoles. rsc.orgresearchgate.net Achieving high chemoselectivity for the desired bis-amide product is typically managed by using a stoichiometric excess of the acetoacetic ester and carefully controlling the reaction temperature and time.

Regioselectivity becomes a critical consideration when using asymmetrically substituted 1,2-phenylenediamine derivatives. In such cases, two different constitutional isomers of the final product could be formed. Developing synthetic methods that can selectively target one position over the other is an area of ongoing research, often involving the use of directing groups or specific catalysts that can differentiate between the two non-equivalent amine groups. nih.gov

Catalysts function by providing an alternative reaction pathway with a lower activation energy. researchgate.net In the context of Butanamide synthesis, an acid catalyst (HA) would likely operate by protonating the carbonyl oxygen of the acetoacetate ester. This protonation increases the positive charge on the carbonyl carbon, enhancing its electrophilicity and facilitating the nucleophilic attack by the nitrogen atom of 1,2-phenylenediamine.

The proposed catalytic cycle would involve:

Protonation of the ester carbonyl group.

Nucleophilic attack by the amine to form a tetrahedral intermediate.

Proton transfer events.

Elimination of the alcohol (e.g., ethanol) to form the amide bond and regenerate the catalyst.

Computational studies and kinetic analyses are powerful tools for elucidating these mechanisms, helping to map the energy landscape of the reaction and identify the rate-determining step. bris.ac.uk Such studies can compare the catalyzed versus uncatalyzed pathways to quantify the influence of the catalyst on the reaction kinetics.

Mechanistic Investigations of Transformations Involving the Butanamide Moiety

The Butanamide, N,N'-1,2-phenylenebis[3-oxo- molecule is not merely a synthetic endpoint but also a versatile intermediate for further chemical transformations. The presence of the β-dicarbonyl (or β-ketoamide) functionality within the butanamide moieties imparts significant reactivity. researchgate.net This system exists in a keto-enol tautomeric equilibrium, and the methylene (B1212753) protons situated between the two carbonyl groups are acidic and can be readily removed by a base to form a nucleophilic enolate.

This reactivity is often exploited in the synthesis of heterocyclic compounds. researchgate.net For example, intramolecular reactions involving the enolate and another functional group can lead to cyclization. A plausible transformation could involve the base-catalyzed intramolecular condensation between the enolate of one butanamide arm and the amide carbonyl of the other, potentially leading to the formation of complex polycyclic structures.

Mechanistic investigations of such transformations often employ techniques like Molecular Electron Density Theory (MEDT) to analyze the electronic steps of the reaction. researchgate.netmdpi.com These studies can clarify whether a reaction proceeds through a stepwise or concerted mechanism, identify key transition states, and explain the observed regio- and stereoselectivity of the transformation. mdpi.comresearchgate.net For instance, the cyclization of the butanamide moiety would likely proceed through the formation of an enolate intermediate, followed by an intramolecular nucleophilic attack, and subsequent dehydration to yield a new ring system.

Oxidative Cleavage Reactions of Carbon-Carbon Bonds in β-Keto Amides

The β-keto amide functional group present in Butanamide, N,N'-1,2-phenylenebis[3-oxo- is susceptible to oxidative cleavage of the Cα-Cβ bond (the bond between the two carbonyl groups). This type of reaction is a significant transformation that can lead to the formation of α-keto amides. researchgate.net Such reactions can be valuable for further synthetic modifications, effectively breaking down the butanamide chain to generate different functionalities.

Various oxidizing agents can accomplish this cleavage. Research has shown that reagents like Oxone, often in combination with a Lewis acid such as aluminum trichloride, can cleave the C-C bond in related β-keto esters and 1,3-diketones in an aqueous medium. organic-chemistry.org Although a specific study using this system was later retracted due to irreproducibility with pure reagents, the principle of using potent oxidants for this transformation remains a key area of investigation. organic-chemistry.org

The general mechanism for such a cleavage involves the initial oxidation of the α-carbon, potentially forming an α-hydroxy dicarbonyl intermediate. This intermediate is then further oxidized, leading to the cleavage of the carbon-carbon bond and the formation of new carbonyl-containing products. organic-chemistry.org For a molecule like Butanamide, N,N'-1,2-phenylenebis[3-oxo-, this would result in the formation of an N-(2-aminophenyl)-2-oxopropanamide derivative if the cleavage is selective.

Role of Hypervalent Iodine Reagents in Butanamide Functionalization

Hypervalent iodine reagents are versatile, environmentally benign oxidizing agents that have found extensive use in modern organic synthesis due to their mild reactivity and stability. acs.org Their application in the functionalization of amides and carbonyl compounds is well-established. For a substrate like Butanamide, N,N'-1,2-phenylenebis[3-oxo-, these reagents offer pathways for direct functionalization at various positions.

One significant application is the direct oxidation of β-ketoamides to yield vicinal tricarbonyl amides. acs.org For instance, using phenyliodine(III) bis(trifluoroacetate) (PIFA), β-ketoamides can be readily converted to their corresponding α-oxidized products in good to excellent yields. This reaction introduces a third carbonyl group, creating a highly reactive vicinal tricarbonyl system that is a valuable synthetic precursor for various heterocycles. acs.org

Table 2: Example of Hypervalent Iodine-Mediated Oxidation of a β-Ketoamide

| Substrate | Reagent | Product | Yield | Source |

|---|

This methodology could be directly applied to Butanamide, N,N'-1,2-phenylenebis[3-oxo- to synthesize a corresponding bis(vicinal tricarbonyl) derivative.

Furthermore, hypervalent iodine reagents are used to promote C-H functionalization and oxidative C-N bond formation. researchgate.netacs.org For example, they can mediate the direct amination of arenes, suggesting a potential for intramolecular cyclization or intermolecular coupling reactions involving the phenylenediamine core of the target molecule under specific conditions. acs.org These reagents act as both an oxidant and a Lewis acid, activating the substrates for nucleophilic attack or radical processes. researchgate.net

Principles of Green Chemistry in the Synthesis of Butanamide, N,N'-1,2-phenylenebis[3-oxo-

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.uk Applying these principles to the synthesis of Butanamide, N,N'-1,2-phenylenebis[3-oxo- involves evaluating and optimizing the choice of solvents, reagents, and energy usage.

Solvent Selection: Traditional amide synthesis often employs dipolar aprotic solvents like N,N-dimethylformamide (DMF) or chlorinated solvents such as dichloromethane (B109758) (CH2Cl2). ucl.ac.uk These solvents are effective but pose significant environmental and health risks. ucl.ac.uk The analogous synthesis of a related compound uses xylenes, which, while having its own hazards, is often considered a lesser evil than chlorinated solvents. chemicalbook.com A greener approach would involve exploring alternative, safer solvents. For enzymatic amide synthesis, cyclopentyl methyl ether (CPME) has been demonstrated as a greener and safer alternative to many common organic solvents. nih.gov Solvent-free reactions, where the reactants are heated directly, represent an even more sustainable option, eliminating solvent waste entirely. researchgate.net

Atom Economy and Reagent Choice: The proposed synthesis from 1,2-phenylenediamine and tert-butyl acetoacetate has a reasonable atom economy, with the main byproducts being tert-butanol and water. However, many amide bond formations rely on stoichiometric activating agents (e.g., carbodiimides like EDC or coupling reagents like HATU), which generate significant amounts of waste. ucl.ac.uk Catalytic methods for amide bond formation are a key area of green chemistry research. researchgate.net Using catalysts like boric acid in solvent-free conditions has been shown to be an effective green method for synthesizing amides from carboxylic acids and urea, highlighting a move away from traditional stoichiometric activators. researchgate.net

Energy Efficiency and Alternative Methods: The synthesis conducted at 140 °C is energy-intensive. chemicalbook.com Developing methods that proceed at lower temperatures is a core principle of green chemistry. Biocatalysis, using enzymes like Candida antarctica lipase (B570770) B (CALB), can form amide bonds under mild conditions (e.g., 60 °C) without additives, offering a highly efficient and green pathway. nih.gov Furthermore, electrosynthesis is emerging as a sustainable tool for amide formation, using electricity to drive reactions and often avoiding the need for chemical oxidants or reductants. rsc.org These approaches could offer more sustainable routes to the target molecule or its precursors.

Table 3: Green Chemistry Considerations for Amide Synthesis

| Principle | Conventional Method Issue | Green Alternative | Source |

|---|---|---|---|

| Safer Solvents | Use of DMF, CH2Cl2 | CPME, water, solvent-free conditions | ucl.ac.uknih.govresearchgate.net |

| Atom Economy | Stoichiometric coupling agents | Catalytic methods (e.g., boric acid), enzymatic synthesis | researchgate.netresearchgate.net |

| Energy Efficiency | High reaction temperatures | Enzymatic synthesis at lower temperatures, electrosynthesis | nih.govrsc.org |

| Waste Prevention | Byproducts from activating agents | Direct condensation, biocatalysis | ucl.ac.uknih.gov |

Coordination Chemistry of Butanamide,n,n 1,2 Phenylenebis 3 Oxo As a Ligand

Ligand Design Principles and Potential Coordination Modes

The structural design of Butanamide, N,N'-1,2-phenylenebis[3-oxo- makes it a highly effective chelating agent. Its coordination behavior is primarily governed by the interplay between its flexible chelating arms and the semi-rigid aromatic spacer.

Butanamide, N,N'-1,2-phenylenebis[3-oxo- can act as a tetradentate ligand. Each of the two β-keto-amide arms can provide a bidentate N,O-donor site for coordination with a metal ion. The ligand exhibits keto-enol tautomerism. Upon deprotonation of the enolic proton or the amide proton, each arm can form a stable six-membered chelate ring with a metal center. This chelation can occur through the coordination of the keto-oxygen and the amide-nitrogen atoms or, in the enol form, through two oxygen donor atoms. This ability to form stable chelate rings is a critical principle in the design of complexes with this ligand. The coordination can result in a mononuclear complex where a single metal ion is enveloped by the four donor atoms of one ligand molecule, forming a quasi-macrocyclic structure.

The flexibility of the organic backbone allows the two β-keto-amide units to adopt different orientations relative to each other. While they can coordinate to a single metal center, they can also bridge two different metal ions. chemrxiv.org This bridging capability can lead to the formation of dimeric molecules or one-, two-, or three-dimensional coordination polymers. nih.govresearchgate.net Studies on analogous bis(β-diketonato) ligands with a phenylene bridge have shown that they can form dimeric structures in the crystalline state, where each chelating unit binds to a different metal center. chemrxiv.orgresearcher.life However, in solution, these dimers can rearrange into mononuclear species. researchgate.netresearcher.life This phase-dependent structural isomerism suggests that Butanamide, N,N'-1,2-phenylenebis[3-oxo- could be a valuable building block for designing dynamic supramolecular materials whose structures can be controlled by the physical state.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this ligand typically involves straightforward reaction pathways, yielding stable coordination compounds that can be characterized by standard analytical techniques.

Complexes with first-row transition metals such as cobalt(II), nickel(II), and copper(II) can be readily synthesized. A general method involves the reaction of the ligand with the corresponding metal salt (e.g., chloride, nitrate, or acetate) in a 1:1 molar ratio in a suitable solvent like ethanol (B145695) or methanol. materialsciencejournal.orgjocpr.com The reaction mixture is often refluxed, and the addition of a weak base may be used to facilitate the deprotonation of the ligand and promote complex formation. jocpr.com The resulting metal complexes often precipitate from the solution upon cooling and can be purified by recrystallization. Research on similar N,N'-(1,2-phenylene)bis(carboxamide) ligands has shown the formation of stable mononuclear complexes with tetrahedral or octahedral geometries, depending on the metal ion and the presence of co-ligands like water. researchgate.netajpojournals.org

Table 1: Physicochemical Data for Hypothetical Transition Metal Complexes of Butanamide, N,N'-1,2-phenylenebis[3-oxo- (L) This table is generated based on typical findings for analogous complexes and serves an illustrative purpose.

| Complex Formula | Color | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μB) | Proposed Geometry |

| [Co(L)(H₂O)₂] | Pink | 15.2 | 4.3 - 5.2 | Octahedral |

| [Ni(L)(H₂O)₂] | Green | 12.5 | 2.8 - 3.5 | Octahedral |

| [Cu(L)] | Blue | 10.8 | 1.8 - 2.2 | Square Planar/Distorted Octahedral |

| [Zn(L)] | White | 14.1 | Diamagnetic | Tetrahedral |

The hard oxygen atoms of the keto and amide functionalities make Butanamide, N,N'-1,2-phenylenebis[3-oxo- an excellent candidate for coordinating with hard Lewis acids like lanthanide(III) and uranyl(VI) ions.

For lanthanide(III) ions, which are characterized by large ionic radii and a preference for high coordination numbers, this ligand is expected to form stable complexes. nih.gov Synthesis can be achieved through reactions with lanthanide salt precursors in appropriate solvents. rsc.org Due to the size of lanthanide ions, the coordination sphere often includes additional solvent molecules (e.g., water, DMF) or counter-ions to satisfy the metal's coordination requirements, leading to coordination numbers of 8, 9, or 10. nih.gov The specific coordination number often varies across the lanthanide series, decreasing slightly with the decrease in ionic radius (lanthanide contraction). nih.gov

The uranyl(VI) ion, UO₂²⁺, features a linear O=U=O axis and typically coordinates additional ligands in its equatorial plane. The tetradentate nature of Butanamide, N,N'-1,2-phenylenebis[3-oxo- would allow it to wrap around the uranium center, occupying four positions in this equatorial plane to form a stable complex. While specific studies on the uranyl complexes of this exact ligand are not widely documented, the coordination chemistry with related f-block elements is well-established. rsc.org

Spectroscopic and Structural Elucidation of Coordination Compounds

A combination of spectroscopic techniques is essential for elucidating the structure of the coordination compounds formed by this ligand.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion. In the IR spectrum of the free ligand, characteristic stretching vibrations for the N-H group and the C=O (keto and amide) groups are observed. Upon complexation, the C=O stretching band is expected to shift to a lower frequency (red shift), indicating the weakening of the bond due to the coordination of the oxygen atom to the metal. nih.gov The N-H band may broaden, shift, or disappear if deprotonation occurs. Furthermore, the appearance of new, weaker bands in the far-IR region (typically 400-600 cm⁻¹) can be assigned to M-O and M-N stretching vibrations, providing direct evidence of coordination. ijpcbs.comnih.gov

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide valuable information about the coordination geometry around the metal ion, particularly for transition metal complexes. The positions and intensities of the d-d transition bands are characteristic of specific geometries, such as octahedral or tetrahedral. ajpojournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., those of Zn(II), La(III), Lu(III)), ¹H and ¹³C NMR spectroscopy can be used to confirm that the ligand structure is maintained upon complexation. Shifts in the chemical signals of protons and carbons near the N and O donor atoms compared to the free ligand provide evidence of coordination in solution. uobaghdad.edu.iq

Table 2: Key Spectroscopic Data for Characterization This table presents expected spectroscopic shifts upon complexation based on analogous systems.

| Technique | Free Ligand (Expected) | Metal Complex (Expected Change) | Information Gained |

| IR (cm⁻¹) | ν(N-H): ~3300ν(C=O)keto: ~1710ν(C=O)amide: ~1660 | Shift/disappearance of ν(N-H)Shift of ν(C=O) to lower frequencyAppearance of ν(M-O)/ν(M-N) at 400-600 | Confirmation of N,O-coordination |

| ¹H NMR (ppm) | δ(N-H): ~8-10δ(CH₂): ~3.5δ(CH₃): ~2.2 | Shift or disappearance of N-H proton signalShift in signals of protons adjacent to donor atoms | Confirmation of coordination in solution |

| UV-Vis (nm) | Ligand-based π→π* transitions | Appearance of d-d transition bands (for transition metals)Appearance of f-f transition bands (for lanthanides) | Determination of coordination geometry |

Application of Advanced Spectroscopic Techniques in Metal-Ligand Binding Analysis

A suite of advanced spectroscopic techniques is employed to elucidate the binding modes of Butanamide, N,N'-1,2-phenylenebis[3-oxo- with metal ions and to characterize the resulting complexes. These methods provide critical insights into the electronic and structural properties of the coordination compounds.

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for confirming the coordination of the ligand to the metal center. Key vibrational bands of the free ligand are compared to those of the metal complexes to identify shifts that indicate bond formation. A notable change is the disappearance of the N-H stretching vibration and the appearance of new bands associated with the metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. nih.gov The C=O stretching frequency also provides valuable information; a shift to lower wavenumbers upon complexation suggests the coordination of the carbonyl oxygen.

Interactive Table: Key IR Spectral Bands (cm⁻¹) and Their Assignments for Butanamide, N,N'-1,2-phenylenebis[3-oxo- and its Metal Complexes

| Vibrational Mode | Free Ligand | Metal Complex | Inference |

| ν(N-H) | ~3250 | Absent | Deprotonation and coordination of amide nitrogen |

| ν(C=O) | ~1680 | ~1650 | Coordination of carbonyl oxygen |

| ν(C=N) | N/A | ~1610 | Formation of azomethine linkage upon condensation |

| ν(M-N) | N/A | ~580-600 | Formation of metal-nitrogen bond |

| ν(M-O) | N/A | ~450-500 | Formation of metal-oxygen bond |

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the ligand and its complexes provide information about the electronic transitions and the geometry of the coordination sphere. ljmr.ly The free ligand typically exhibits intense absorption bands in the UV region corresponding to π → π* transitions of the aromatic rings and n → π* transitions of the chromophores. nih.gov Upon complexation, these bands may shift, and new bands in the visible region, corresponding to d-d transitions of the metal ion, often appear. The positions and intensities of these d-d bands are indicative of the coordination geometry (e.g., octahedral, tetrahedral, or square planar). ljmr.lyrdd.edu.iq

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its diamagnetic metal complexes in solution. nih.gov In the ¹H NMR spectrum of the free ligand, the amide protons typically appear as a downfield signal. Upon complexation with a diamagnetic metal ion like Zn(II) or Cd(II), this signal disappears, confirming deprotonation and coordination. researchgate.net Shifts in the resonances of the phenyl and methyl protons also provide evidence of coordination.

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and confirm the stoichiometry of the metal complexes. rdd.edu.iq Techniques such as Electrospray Ionization (ESI-MS) can provide clear evidence for the formation of 1:1 or other metal-to-ligand ratios in the complexes. nih.gov

X-ray Crystallographic Analysis of Coordination Geometries

For transition metal complexes of similar tetradentate ligands derived from o-phenylenediamine, various coordination geometries are observed depending on the metal ion and reaction conditions. Common geometries include square planar for Ni(II) and Cu(II) complexes and tetrahedral or octahedral for Co(II) and Zn(II) complexes. rdd.edu.iqresearchgate.net

In a typical square planar geometry, the metal ion lies in the plane of the four donor atoms (N₂, O₂) of the ligand. The bond angles around the metal center are close to 90°. In an octahedral geometry, the metal ion is coordinated to the four donor atoms of the ligand in the equatorial plane, with two additional axial ligands (e.g., solvent molecules or counter-ions) completing the coordination sphere. taylorfrancis.com

Interactive Table: Expected Crystallographic Data for a Representative Metal Complex of Butanamide, N,N'-1,2-phenylenebis[3-oxo-

| Parameter | Expected Value | Significance |

| Coordination Number | 4 or 6 | Indicates the number of donor atoms bonded to the metal |

| Geometry | Square Planar, Tetrahedral, or Octahedral | Describes the spatial arrangement of the ligands |

| M-N Bond Length (Å) | ~1.9 - 2.2 | Indicates the strength of the metal-nitrogen bond |

| M-O Bond Length (Å) | ~1.8 - 2.1 | Indicates the strength of the metal-oxygen bond |

| N-M-N Bite Angle (°) | ~80 - 90 | Constrained by the phenylenediamine backbone |

| O-M-O Bite Angle (°) | ~85 - 95 | Influenced by the chelate ring size |

Stability and Reactivity Studies of Butanamide-Derived Metal Complexes

The stability and reactivity of metal complexes derived from Butanamide, N,N'-1,2-phenylenebis[3-oxo- are crucial for their potential applications.

Thermal Stability: Thermogravimetric analysis (TGA) is often used to assess the thermal stability of these complexes. TGA curves can reveal the decomposition pattern of the complexes, including the loss of any coordinated or lattice solvent molecules and the ultimate decomposition of the ligand framework at higher temperatures. The decomposition temperature provides a measure of the thermal stability of the complex.

Kinetic Lability: The kinetic lability or inertness of the complexes can be investigated through ligand substitution reactions. The rate at which a coordinated ligand is replaced by another ligand provides insight into the strength of the metal-ligand bonds and the reactivity of the complex.

Redox Properties: The redox behavior of the metal complexes can be studied using techniques like cyclic voltammetry. This provides information on the formal oxidation states of the metal and ligand and can reveal whether electron transfer processes are metal-centered or ligand-centered. mdpi.com The ability of the ligand to stabilize different oxidation states of the coordinated metal ion is a key aspect of its reactivity.

Catalytic Activity: Due to the presence of accessible coordination sites, these metal complexes are often explored as catalysts in various organic transformations. For instance, copper complexes of related ligands have shown activity in aerobic oxidation reactions. mdpi.com The reactivity of the complex is influenced by the nature of the metal ion, the coordination geometry, and the electronic properties of the ligand.

Computational and Theoretical Investigations of Butanamide,n,n 1,2 Phenylenebis 3 Oxo

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational in modern computational chemistry for investigating the electronic and geometric properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide detailed information about molecular orbitals, electron density distribution, and the energies of different molecular states.

For a molecule like Butanamide, N,N'-1,2-phenylenebis[3-oxo-, DFT methods such as B3LYP, combined with a suitable basis set like 6-311G+(d,p), would be a common choice to balance computational cost and accuracy. nih.gov

A primary output of quantum chemical calculations is the electronic structure, which includes the molecular orbitals (MOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability, whereas a small gap indicates a more reactive species.

For Butanamide, N,N'-1,2-phenylenebis[3-oxo-, the HOMO is expected to be localized on the electron-rich phenylenediamine core, while the LUMO would likely be distributed over the electron-withdrawing butanamide side chains. The molecular electrostatic potential (MESP) map would further illustrate the charge distribution, highlighting electronegative regions around the carbonyl oxygen atoms, which are potential sites for electrophilic attack.

Table 1: Predicted Frontier Molecular Orbital Energies for Butanamide, N,N'-1,2-phenylenebis[3-oxo- (Hypothetical Data)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

Note: The data in this table is hypothetical and serves as an illustration of typical values for similar organic molecules.

Butanamide, N,N'-1,2-phenylenebis[3-oxo- possesses several rotatable bonds and acidic protons, leading to the possibility of multiple conformers and tautomers. The 3-oxo-butanamide moiety can exist in keto-enol tautomeric forms.

Computational methods can be employed to calculate the relative energies of these different forms. By optimizing the geometry of each possible tautomer and conformer, their relative stabilities can be determined. The keto form is generally more stable for simple ketones, but the enol form can be stabilized by intramolecular hydrogen bonding, which is a possibility in this molecule.

The potential energy surface can be scanned by systematically changing dihedral angles to identify low-energy conformers. The results would likely show that planar conformations are disfavored due to steric hindrance between the bulky side chains, especially given their ortho-positioning on the phenyl ring.

Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For Butanamide, N,N'-1,2-phenylenebis[3-oxo-, an MD simulation would reveal its conformational landscape in a given environment, such as in a solvent like water or DMSO. The simulation would track the rotation around single bonds and the flexibility of the molecule, providing a statistical distribution of the conformations it adopts. This is crucial for understanding how the molecule behaves in a real-world setting, as its average conformation in solution may differ from its minimum energy structure in a vacuum. peerj.com

The simulation can also provide insights into intermolecular interactions, such as hydrogen bonding with solvent molecules. The radial distribution function could be calculated to understand the solvation shell around different parts of the molecule.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data for validation. nih.gov

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) can be calculated using methods like GIAO (Gauge-Including Atomic Orbital). The predicted chemical shifts for the protons and carbons in Butanamide, N,N'-1,2-phenylenebis[3-oxo- would be compared to experimental spectra to confirm the molecular structure.

IR Spectroscopy: Vibrational frequencies can be computed from the second derivatives of the energy. These frequencies correspond to the peaks in an infrared (IR) spectrum. For this molecule, characteristic peaks for C=O stretching, N-H bending, and aromatic C-H stretching would be predicted.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to the absorption maxima in a UV-Vis spectrum. bsu.by This would provide information about the electronic transitions, such as π → π* and n → π* transitions.

Table 2: Predicted Spectroscopic Data for Butanamide, N,N'-1,2-phenylenebis[3-oxo- (Hypothetical Data)

| Spectroscopy | Predicted Parameter | Value |

|---|---|---|

| ¹H NMR | Chemical Shift (amide N-H) | 8.5 - 9.5 ppm |

| ¹³C NMR | Chemical Shift (carbonyl C=O) | 165 - 175 ppm |

| IR | Vibrational Frequency (C=O stretch) | 1680 - 1720 cm⁻¹ |

Note: The data in this table is hypothetical and serves as an illustration of typical values for similar organic molecules.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are invaluable for studying chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of high-energy, short-lived transition states that are difficult to observe experimentally. nih.govresearchgate.net

For Butanamide, N,N'-1,2-phenylenebis[3-oxo-, one might investigate its synthesis or degradation pathways. By modeling the reactants, products, and any intermediates, a potential energy surface for the reaction can be mapped out. The transition state, which is a first-order saddle point on this surface, can be located and its structure optimized.

The energy barrier (activation energy) for the reaction can then be calculated as the difference in energy between the reactants and the transition state. This information is crucial for understanding the kinetics of the reaction. Natural Bond Orbital (NBO) analysis can also be performed on the transition state structure to understand the electronic changes that occur during the reaction. nih.gov

Applications in Advanced Materials Science and Industrial Chemistry

Polymer Precursors and Advanced Polymeric Materials

The bifunctional nature of Butanamide, N,N'-1,2-phenylenebis[3-oxo-, containing two reactive amide and carbonyl groups, allows it to serve as a monomer in the synthesis of advanced polymeric materials such as polyamides and polyimides.

Utilization as Monomers for Polyamides and Polyimides Synthesis

Butanamide, N,N'-1,2-phenylenebis[3-oxo- can be utilized as a monomer in polycondensation reactions to form novel polyamides and polyimides. In the synthesis of polyamides, the diamine functionality of a comonomer reacts with the diketone part of the butanamide derivative. For polyimide synthesis, it would typically first be converted into a diamine-containing monomer, which then reacts with a dianhydride. The incorporation of the phenylenebis(3-oxobutanamide) unit into the polymer backbone is expected to influence the final properties of the material.

Investigations into Polymerization Mechanisms and Reaction Kinetics

The polymerization involving Butanamide, N,N'-1,2-phenylenebis[3-oxo- generally proceeds via step-growth polycondensation. The reaction kinetics are influenced by several factors, including temperature, catalyst, and the nature of the comonomers. For instance, in polyamide synthesis, the rate of amidation is crucial for achieving high molecular weight polymers. Kinetic studies, often monitored by techniques like spectroscopy, help in optimizing reaction conditions to control the polymer's molecular weight and structure. The study of polymerization kinetics ensures the efficient production of polymers with desired characteristics.

Structure-Property Relationships in Polymeric Networks

The final properties of polymers derived from Butanamide, N,N'-1,2-phenylenebis[3-oxo- are intrinsically linked to their molecular structure. The rigid phenylene group and the polar amide and keto groups within the monomer unit contribute to the thermal stability and mechanical strength of the resulting polymers.

Thermal Stability: The presence of aromatic rings in the polymer backbone enhances thermal stability. Polyamides and polyimides containing the phenylenebis(3-oxobutanamide) moiety are anticipated to exhibit high decomposition temperatures, making them suitable for high-performance applications.

Mechanical Properties: The intermolecular forces, such as hydrogen bonding between the amide groups, contribute to the mechanical strength and modulus of the polymers. The specific arrangement of the phenylenedi-amide linkage (ortho, in this case) affects chain packing and, consequently, the mechanical properties of the bulk material.

| Property | Expected Influence of Butanamide, N,N'-1,2-phenylenebis[3-oxo- Moiety |

| Thermal Stability | The aromatic phenylene group contributes to high thermal stability. |

| Mechanical Strength | Intermolecular hydrogen bonding from amide groups enhances strength. |

| Solubility | The ortho-phenylene linkage may disrupt chain packing, potentially improving solubility in organic solvents. |

Organic Pigment Synthesis and Colorant Chemistry

Butanamide, N,N'-1,2-phenylenebis[3-oxo- is a key building block in the synthesis of certain organic pigments, particularly those belonging to the diarylide azo class.

Role as a Key Intermediate and Coupling Component in Azo Pigment Formation

This compound functions as a bis-acetoacetanilide coupling component. In the synthesis of diarylide pigments, a tetra-azotized diamine (derived from a diamine like 3,3'-dichlorobenzidine) reacts with two equivalents of a coupling agent. Butanamide, N,N'-1,2-phenylenebis[3-oxo- can act as this coupling component, leading to the formation of high-performance yellow to red pigments. These pigments are valued for their excellent lightfastness, heat stability, and resistance to solvents.

Mechanistic Aspects of Diazotization and Azo Coupling Reactions

The formation of azo pigments involves a two-step process: diazotization followed by azo coupling.

Diazotization: This initial step involves the reaction of a primary aromatic amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. In the context of diarylide pigments, a diamine is tetra-azotized to form a bis-diazonium salt.

Influence of Compound Structure on the Chemical Stability of Pigment Systems

Butanamide, N,N'-1,2-phenylenebis[3-oxo-] is a chemical intermediate anticipated to play a significant role in the synthesis of high-performance organic pigments, particularly within the azo pigment class. While direct research on pigments derived specifically from this 1,2-isomer is not extensively documented in publicly available literature, its structural features allow for a scientifically grounded discussion on its influence on the chemical stability of pigment systems. The stability of a pigment, which includes its resistance to light, heat, and chemical agents, is fundamentally linked to the molecular structure of its constituent parts.

The core structure of Butanamide, N,N'-1,2-phenylenebis[3-oxo-] features two 3-oxobutanamide groups attached to adjacent positions on a benzene (B151609) ring. This ortho-arrangement is a key determinant of the spatial and electronic properties of the final pigment molecule. When this compound is used as a coupling component in the synthesis of bisazo pigments, the resulting pigment's stability is influenced by several structural factors:

Molecular Rigidity and Planarity: The 1,2-phenylene bridge imposes a specific geometry on the pigment molecule. This can lead to a more rigid and planar structure, which often enhances stability by increasing intermolecular interactions, such as π-π stacking, within the crystal lattice of the pigment. These strong intermolecular forces make it more difficult for external factors like UV radiation or chemical attack to disrupt the molecule's structure.

Intramolecular Hydrogen Bonding: The proximity of the two butanamide side chains in the 1,2-position can facilitate intramolecular hydrogen bonding in the resulting pigment. These internal hydrogen bonds can form a stable six-membered ring-like structure, which helps to lock the conformation of the molecule and dissipate energy absorbed from light, thereby improving lightfastness.

Substitution Effects: The chemical stability of pigments can be further tailored by introducing various substituent groups onto the phenylene ring of the Butanamide, N,N'-1,2-phenylenebis[3-oxo-] precursor or onto the diazonium salt component. Electron-withdrawing groups, for instance, can sometimes enhance the lightfastness of azo pigments.

To illustrate the impact of environmental factors on pigment stability, the following table provides generalized data on the stability of organic pigments under various conditions. While not specific to pigments derived from Butanamide, N,N'-1,2-phenylenebis[3-oxo-], it represents typical performance characteristics that researchers would aim to achieve and improve upon through structural modifications of such precursors.

| Factor | Condition | General Effect on Pigment Stability | Potential Influence of 1,2-Phenylenebis Structure |

| Light (UV Radiation) | Prolonged exposure | Fading, color change | Enhanced planarity and potential for intramolecular hydrogen bonding can improve lightfastness. |

| Heat | Elevated temperatures | Decomposition, discoloration | A rigid molecular structure can contribute to higher thermal stability. |

| Chemicals (Acids/Alkalis) | Exposure to acidic or alkaline environments | Color shift, degradation | The amide linkages can be susceptible to hydrolysis under strong acidic or alkaline conditions. The overall molecular structure and crystal lattice packing influence the rate of attack. |

| Solvents | Contact with organic solvents | Bleeding, recrystallization | Strong intermolecular forces resulting from a planar structure can reduce solubility and improve solvent resistance. |

Other Functional Materials Research (e.g., optical materials, chemosensors)

While the primary application of Butanamide, N,N'-1,2-phenylenebis[3-oxo-] is likely in the field of pigments, its chemical structure suggests potential for research and development in other areas of functional materials science, such as optical materials and chemosensors. The core structure, featuring a conjugated system and hydrogen-bonding capabilities, provides a versatile platform for designing novel materials with specific functionalities.

In the realm of optical materials , the extended π-conjugation that would be present in molecules derived from this compound could lead to interesting photophysical properties, such as fluorescence or non-linear optical (NLO) behavior. The ability to fine-tune the electronic properties through chemical modification of the aromatic ring or the butanamide side chains could allow for the development of organic dyes for applications like optical data storage or as components in organic light-emitting diodes (OLEDs).

In the field of chemosensors , the two adjacent butanamide groups can act as a "pincer-like" coordination site for metal ions or other analytes. The binding of a target species could induce a conformational change in the molecule, leading to a detectable change in its optical properties, such as a color change (colorimetric sensor) or a change in fluorescence intensity (fluorometric sensor). Research in this area would involve synthesizing derivatives of Butanamide, N,N'-1,2-phenylenebis[3-oxo-] and studying their interaction with various analytes.

For instance, analogous dicarboxamide structures have been investigated as fluorescent sensors. A study on a pyridine-2,6-dicarboxamide based ligand demonstrated its ability to selectively detect Mg²⁺ and Ni²⁺ ions through a fluorescence quenching mechanism. This highlights the potential of similar chelating structures, which could be conceptually derived from Butanamide, N,N'-1,2-phenylenebis[3-oxo-], to be explored for their sensing capabilities. The design of such chemosensors would focus on creating a specific binding pocket and coupling the binding event to a measurable signal.

The following table outlines potential research directions for Butanamide, N,N'-1,2-phenylenebis[3-oxo-] in these emerging fields:

| Research Area | Potential Application | Key Structural Features to Exploit | Research Focus |

| Optical Materials | Fluorescent dyes, NLO materials | Extended π-conjugation, potential for charge transfer | Synthesis of derivatives with tailored absorption and emission properties. Investigation of their photophysical characteristics. |

| Chemosensors | Colorimetric or fluorometric sensors for metal ions or small molecules | Adjacent butanamide groups as a coordination site | Design and synthesis of receptor molecules. Study of their selective binding with target analytes and the resulting optical response. |

It is important to note that while the foundational structure of Butanamide, N,N'-1,2-phenylenebis[3-oxo-] is promising, significant research and development would be required to realize its potential in these advanced applications.

Structure Reactivity Relationships and Derivatives of Butanamide,n,n 1,2 Phenylenebis 3 Oxo

Impact of Substituents on the Butanamide and Phenylene Moieties

The introduction of substituents onto either the butanamide side chains or the central phenylene ring of Butanamide, N,N'-1,2-phenylenebis[3-oxo- can profoundly influence its chemical and physical properties. These modifications can alter the molecule's synthetic accessibility, reaction yields, and reactivity in various chemical transformations.

Influence on Synthetic Accessibility and Reaction Yields

The synthesis of Butanamide, N,N'-1,2-phenylenebis[3-oxo- and its substituted derivatives typically involves the acylation of 1,2-phenylenediamine or its substituted analogues with a derivative of 3-oxobutanoic acid, such as diketene (B1670635) or an acetoacetylating agent. The nature of substituents on the phenylene ring can significantly impact the nucleophilicity of the amino groups, thereby affecting the rate and efficiency of this acylation.

Substituents on the butanamide moiety, particularly at the 2- and 4-positions, can also influence synthetic outcomes. Bulky substituents may introduce steric hindrance, potentially lowering reaction yields by impeding the approach of the reacting species.

Table 1: Predicted Influence of Phenylene Substituents on the Synthesis of Butanamide, N,N'-1,2-phenylenebis[3-oxo- Derivatives

| Substituent on Phenylene Ring | Electronic Effect | Predicted Impact on Amine Nucleophilicity | Expected Influence on Reaction Yield |

| -OCH₃ | Electron-donating | Increase | Increase |

| -CH₃ | Electron-donating | Increase | Increase |

| -H | Neutral | Baseline | Baseline |

| -Cl | Electron-withdrawing | Decrease | Decrease |

| -NO₂ | Electron-withdrawing | Significant Decrease | Significant Decrease |

This table is based on general principles of organic chemistry; specific experimental results may vary.

Modulation of Reactivity in Specific Transformations

Substituents on both the phenylene and butanamide moieties can modulate the reactivity of Butanamide, N,N'-1,2-phenylenebis[3-oxo- in subsequent chemical transformations. The active methylene (B1212753) groups of the 3-oxobutanamide units are particularly susceptible to a variety of reactions, including condensations, cyclizations, and metal ion chelation.

The acidity of the protons on the active methylene carbons is influenced by the electronic nature of the substituents on the phenylene ring. EWGs on the phenylene ring can increase the acidity of these protons, making them more susceptible to deprotonation and subsequent reaction with electrophiles. This can be advantageous in base-catalyzed condensation reactions.

Conversely, the reactivity of the carbonyl groups can also be tuned. In multicomponent reactions, the presence of certain ortho-substituents on an N-aryl-3-oxobutanamide can unexpectedly alter the course of the reaction, leading to different heterocyclic scaffolds. beilstein-journals.orgbeilstein-journals.orgresearchgate.netbeilstein-journals.org For instance, an ortho-methoxy group has been observed to play a significant role in the coordination of a Lewis acid catalyst, thereby directing the reaction towards a specific outcome. beilstein-journals.org This highlights the potential for substituents on the phenylene ring of Butanamide, N,N'-1,2-phenylenebis[3-oxo- to act as directing groups in complex transformations.

Comparative Studies with Other Phenylenediamine Isomers

The positional isomerism of the amino groups on the phenylene ring gives rise to three distinct isomers: 1,2-, 1,3-, and 1,4-phenylenebis(3-oxobutanamides). The spatial arrangement of the two 3-oxobutanamide side chains in these isomers results in significant differences in their chemical behavior, stereochemistry, and potential applications.

Distinctive Chemical Behavior of 1,2-, 1,3-, and 1,4-Phenylenebis(3-oxobutanamides)

The proximity of the two 3-oxobutanamide groups in the 1,2-isomer (ortho) allows for unique intramolecular interactions and facilitates cyclization reactions that are not possible with the 1,3- (meta) and 1,4- (para) isomers. For instance, the ortho arrangement is pre-disposed to form seven-membered rings or other cyclic structures through condensation reactions involving both butanamide side chains with a single reagent.

In contrast, the 1,4-isomer, with its linear and more rigid structure, is well-suited for the formation of linear polymers and coordination polymers. The two 3-oxobutanamide groups can act as bridging ligands, connecting metal centers or other monomers in a regular, repeating fashion. The 1,3-isomer offers an intermediate level of flexibility and potential for forming macrocyclic structures or polymers with a kinked or bent architecture.

The differing geometries of the isomers also influence their ability to act as chelating agents. The 1,2-isomer can act as a tetradentate ligand, binding to a single metal ion through the four carbonyl oxygen atoms. This chelation is expected to be stronger and form more stable complexes compared to the 1,3- and 1,4-isomers, which would likely act as bridging ligands between two different metal centers.

Table 2: Comparative Properties of Phenylenebis(3-oxobutanamide) Isomers

| Property | 1,2-Isomer (ortho) | 1,3-Isomer (meta) | 1,4-Isomer (para) |

| Spatial Arrangement | Proximal, flexible | Angled, semi-flexible | Distal, linear, rigid |

| Primary Reactivity | Intramolecular cyclizations, chelation | Macrocyclization, polymer formation | Linear polymer formation |

| Metal Coordination | Tetradentate chelation to a single metal ion | Bridging ligand, potential for macrocycle formation | Bridging ligand in coordination polymers |

| Potential Applications | Heterocycle synthesis, metal scavengers | Macrocyclic hosts, specialty polymers | Linear coordination polymers, pigments |

Stereochemical Considerations and Planarity Effects

In the 1,2-isomer, steric hindrance between the two adjacent butanamide groups can force them out of the plane of the phenylene ring. This twisting can lead to atropisomerism if bulky substituents are present. The conformation of the butanamide side chains will also be influenced by the potential for intramolecular hydrogen bonding between the amide N-H and a carbonyl oxygen of the adjacent side chain. This can lock the molecule into a specific conformation, affecting its reactivity.

The 1,3-isomer provides a bent geometry, preventing a fully planar conformation of the entire molecule. The relative orientation of the two butanamide groups can exist in different conformations, leading to a more flexible structure compared to the 1,4-isomer.

Design and Synthesis of Modified Butanamide Architectures

The versatile reactivity of the 3-oxobutanamide moieties makes Butanamide, N,N'-1,2-phenylenebis[3-oxo- an excellent building block for the design and synthesis of more complex, modified architectures. The active methylene groups and the carbonyl functionalities serve as handles for a variety of chemical transformations, enabling the construction of macrocycles, polymers, and intricate heterocyclic systems.

One promising area is the synthesis of macrocyclic compounds. By reacting the 1,2- or 1,3-phenylenebis(3-oxobutanamide) with difunctional electrophiles, it is possible to construct macrocycles with well-defined cavities. These macrocycles could have applications in host-guest chemistry, acting as receptors for specific ions or small molecules.

Furthermore, the condensation of the active methylene groups with various reagents can lead to the formation of a wide range of heterocyclic rings fused to or appended to the central scaffold. For example, reaction with hydrazines can yield pyrazole (B372694) rings, while reaction with hydroxylamine (B1172632) can produce isoxazoles. Given that there are two reactive sites, this opens up the possibility of creating complex, polycyclic aromatic systems with potentially interesting photophysical or biological properties.

The development of new synthetic methodologies, such as the use of microwave irradiation or ultrasonication, can facilitate these transformations, often leading to higher yields and shorter reaction times. beilstein-journals.org The strategic placement of substituents on the starting Butanamide, N,N'-1,2-phenylenebis[3-oxo- can be used to direct these cyclization reactions and to fine-tune the properties of the resulting modified architectures.

Alterations to the β-Dicarbonyl System

The β-dicarbonyl system within Butanamide, N,N'-1,2-phenylenebis[3-oxo- is a hub of chemical reactivity. This functionality, characterized by two carbonyl groups separated by a single carbon atom, imparts significant versatility to the molecule, allowing for a range of chemical transformations. The acidic nature of the methylene protons situated between the two carbonyls makes this position a prime site for various reactions.

One of the fundamental alterations to the β-dicarbonyl system involves its oxidation. The use of reagents such as phenyliodine(III) bis(trifluoroacetate) (PIFA) can facilitate the direct oxidation of β-ketoamides to yield vicinal tricarbonyl amides. organic-chemistry.org This transformation is significant as it introduces a new level of functionality to the molecule, opening up pathways for the synthesis of more complex structures. The reaction is generally high-yielding and tolerant of various functional groups, suggesting its applicability to Butanamide, N,N'-1,2-phenylenebis[3-oxo-. organic-chemistry.org

Another key aspect of the β-dicarbonyl system's reactivity is its enolization. The equilibrium between the keto and enol tautomers is a defining characteristic of β-dicarbonyl compounds. The rate of enolisation can be influenced by factors such as the solvent and the presence of catalysts. rsc.org For instance, the enolisation of β-ketoamides is known to be acid-catalyzed. rsc.org This property is crucial as the enol form is often the reactive species in many condensation and substitution reactions.

Furthermore, the active methylene group can participate in C-acylation reactions. By employing ethylenediamine-derived β-enamino amides as equivalents of amide enolate synthons, it is possible to achieve C-acylation with N-protected amino acids. nih.gov This leads to the formation of functionalized β-keto amides, demonstrating a method to introduce amino acid moieties into the structure. nih.gov

The reactivity of the β-dicarbonyl moiety also allows for modifications that can lead to the formation of various derivatives. For example, condensation reactions with dianions of malonic acid mono-amides and acid chlorides can yield β-keto amides, showcasing a synthetic route to modify the side chains of the core structure. researchgate.net

Table 1: Reactivity of the β-Dicarbonyl System

| Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Oxidation | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Vicinal tricarbonyl amides | organic-chemistry.org |

| Enolisation | Acid catalysis | Enol tautomer | rsc.org |

| C-Acylation | Ethylenediamine-derived β-enamino amides, N-protected amino acids | Functionalized β-keto amides | nih.gov |

| Condensation | Dianions of malonic acid mono-amides, acid chlorides | Modified β-keto amides | researchgate.net |

Incorporation of Heterocyclic Units

The versatile reactivity of the β-dicarbonyl system in Butanamide, N,N'-1,2-phenylenebis[3-oxo- serves as an excellent platform for the synthesis of various heterocyclic derivatives. The presence of multiple reaction sites within the β-keto amide functionality allows for the construction of diverse ring systems. researchgate.net

A common strategy for incorporating heterocyclic units involves the reaction of the β-keto amide with various electrophilic and nucleophilic reagents. For instance, 3-oxobutanamides can be utilized in the synthesis of a variety of heteroaromatics. researchgate.net Treatment of 3-oxobutanamides with phenyl isocyanate in a basic medium can lead to the formation of a thiocarbamoyl derivative, which can then be cyclized to form thiophene (B33073) and thiazole (B1198619) derivatives by reacting with α-halo carbonyl compounds. researchgate.net

Furthermore, the reaction of 3-oxobutanamide with α,β-ethylenic ketones and amides can lead to the formation of polysubstituted pyridin-2-one derivatives through a Michael addition reaction. rsc.org The degree of unsaturation in the resulting pyridinone ring can be controlled by the reaction conditions. rsc.org

The synthesis of hydrazones is another important route to heterocyclic derivatives. Diazonium salts derived from various amines can be coupled with N-(2,4-dimethylphenyl)-3-oxobutanamide to form hydrazones, which are precursors to other heterocyclic systems. researchgate.net

The β-keto amide moiety can also be a precursor for the synthesis of isoxazole (B147169) derivatives. For example, 3-oxoisoxazole-2(3H)-carboxamides can be synthesized from the reaction of isoxazol-3-ols with dimethylcarbamoyl chloride. nih.gov This highlights a pathway to incorporate five-membered heterocyclic rings containing both nitrogen and oxygen.

The inherent reactivity of the β-dicarbonyl system in Butanamide, N,N'-1,2-phenylenebis[3-oxo- thus provides a rich foundation for the synthesis of a wide array of heterocyclic compounds, which can have significant applications in various fields of chemistry.

Table 2: Synthesis of Heterocyclic Derivatives from β-Keto Amides

| Heterocycle | Reagents/Precursors | Reaction Type | Reference |

|---|---|---|---|

| Thiophene | Phenyl isocyanate, α-halo carbonyl compounds | Cyclization | researchgate.net |

| Thiazole | Phenyl isocyanate, α-halo carbonyl compounds | Cyclization | researchgate.net |

| Pyridin-2-one | α,β-Ethylenic ketones/amides | Michael addition/Cyclization | rsc.org |

| Hydrazone | Diazonium salts | Azo coupling | researchgate.net |

| Isoxazole | Isoxazol-3-ols, dimethylcarbamoyl chloride | N-acylation | nih.gov |

Q & A

Basic: What synthetic methodologies are recommended for preparing Butanamide, N,N'-1,2-phenylenebis[3-oxo-], and how is structural confirmation achieved?

Answer:

The synthesis typically involves diazotization and coupling reactions with aromatic amines (e.g., 1,2-phenylenediamine derivatives). Key steps include:

- Diazotization : Use sodium nitrite in acidic media to generate diazonium salts from aromatic amines .

- Coupling : React the diazonium salt with acetoacetamide derivatives under controlled pH (8–10) and temperature (0–5°C) to form the azo linkage .

Structural confirmation requires: - NMR spectroscopy : Analyze and NMR for characteristic peaks (e.g., carbonyl at ~170 ppm, aromatic protons at 6.5–8.0 ppm) .

- Mass spectrometry (MS) : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF) .

- Elemental analysis : Validate C, H, N, and O composition .

Advanced: How can researchers resolve contradictions in spectral data arising from structural isomers or tautomeric forms?

Answer:

Contradictions often stem from tautomerism (e.g., keto-enol) or regioisomerism in azo compounds. Mitigation strategies include:

- X-ray crystallography : Resolve ambiguity by determining the crystal structure (e.g., using SIR97 or ORTEP-3 for refinement) .

- Variable-temperature NMR : Monitor dynamic tautomeric equilibria by acquiring spectra at different temperatures .

- Computational modeling : Employ density functional theory (DFT) to predict stable tautomers and compare experimental vs. calculated spectra .

Basic: What analytical techniques are essential for assessing the purity and stability of Butanamide derivatives?

Answer:

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities. Mobile phase: acetonitrile/water with 0.1% formic acid .

- Thin-layer chromatography (TLC) : Monitor reaction progress using silica gel plates and ethyl acetate/hexane eluents .

- Thermogravimetric analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (decomposition onset >200°C indicates robustness) .

Advanced: How can researchers design experiments to investigate the mechanistic pathways of azo-reduction in biological systems?

Answer:

- Isotopic labeling : Synthesize -labeled azo compounds to track reduction products via LC-MS .

- Enzymatic assays : Incubate derivatives with NADPH-dependent reductases (e.g., azoreductases) and measure kinetics via UV-Vis (loss of azo peak at ~450 nm) .

- Metabolite profiling : Use high-resolution mass spectrometry (HRMS) to identify amine metabolites and elucidate pathways .

Basic: What are the critical parameters for optimizing coupling reactions in Butanamide synthesis?

Answer:

- pH control : Maintain alkaline conditions (pH 8–10) to stabilize diazonium intermediates .

- Temperature : Keep reactions at 0–5°C to minimize side reactions (e.g., diazonium salt decomposition) .

- Stoichiometry : Use a 1:1 molar ratio of diazonium salt to acetoacetamide to prevent over-coupling .

Advanced: What computational approaches predict the reactivity of Butanamide derivatives in catalytic or biological environments?

Answer:

- DFT calculations : Compute frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular docking : Simulate interactions with biological targets (e.g., cyclooxygenase enzymes) using AutoDock Vina .

- Molecular dynamics (MD) : Model solvation effects and conformational stability in aqueous environments .

Basic: How can researchers characterize the electronic properties of the azo group in Butanamide derivatives?

Answer:

- UV-Vis spectroscopy : Measure (450–500 nm) for the azo chromophore; shifts indicate conjugation changes .

- Cyclic voltammetry : Determine redox potentials (e.g., reduction peaks at -0.5 to -1.0 V vs. Ag/AgCl) to assess electron-withdrawing effects .

Advanced: What strategies address discrepancies between experimental and predicted spectral data in structural studies?

Answer:

- Solvent effect modeling : Use COSMO-RS to account for solvent-induced shifts in NMR or UV-Vis spectra .

- Vibrational analysis : Compare experimental IR spectra with DFT-calculated vibrational modes to assign peaks (e.g., C=O stretch at ~1700 cm) .

Basic: What safety protocols are critical when handling diazonium salts during synthesis?

Answer:

- Temperature control : Use ice baths to prevent exothermic decomposition .

- Ventilation : Perform reactions in fume hoods to avoid inhaling toxic gases (e.g., release) .

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles .

Advanced: How can researchers validate the environmental persistence of Butanamide-derived pigments?

Answer:

- Photodegradation studies : Expose compounds to UV light (λ = 365 nm) and monitor degradation via HPLC .

- Soil microcosm assays : Assess biodegradation by measuring residual compound levels via GC-MS after incubation with soil microbiota .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.